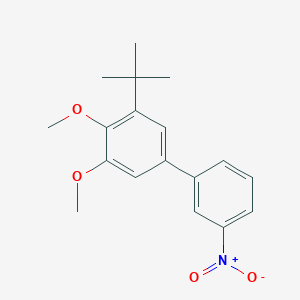![molecular formula C28H27NO5S B14202643 N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine CAS No. 854370-83-5](/img/structure/B14202643.png)
N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine is a complex organic compound that features a naphthalene moiety, a biphenyl group, and a sulfonyl valine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine typically involves multiple steps, including the formation of the naphthalene and biphenyl moieties, followed by their coupling and subsequent sulfonylation and valine attachment. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine.
Chemical Reactions Analysis
Types of Reactions
N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine can undergo various chemical reactions, including:
Oxidation: The naphthalene and biphenyl moieties can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine exerts its effects involves its interaction with specific molecular targets. The naphthalene and biphenyl moieties can intercalate with DNA, while the sulfonyl valine derivative can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine
Uniqueness
N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine is unique due to its combination of a naphthalene moiety, a biphenyl group, and a sulfonyl valine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
854370-83-5 |
|---|---|
Molecular Formula |
C28H27NO5S |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[[4-[4-(naphthalen-2-ylmethoxy)phenyl]phenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C28H27NO5S/c1-19(2)27(28(30)31)29-35(32,33)26-15-11-23(12-16-26)22-9-13-25(14-10-22)34-18-20-7-8-21-5-3-4-6-24(21)17-20/h3-17,19,27,29H,18H2,1-2H3,(H,30,31)/t27-/m1/s1 |
InChI Key |
RIJMYCAFDDBRHW-HHHXNRCGSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
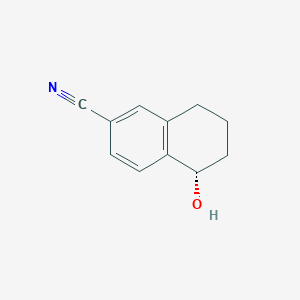
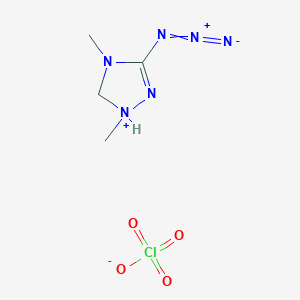
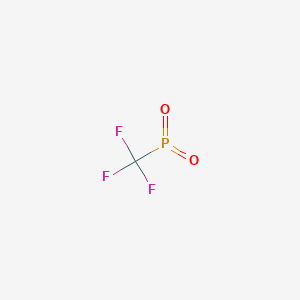
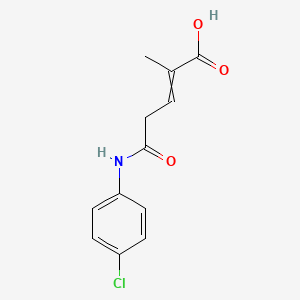
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
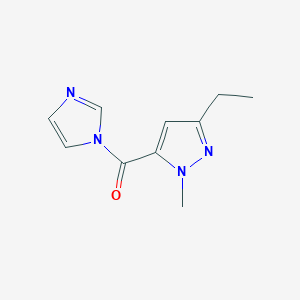
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
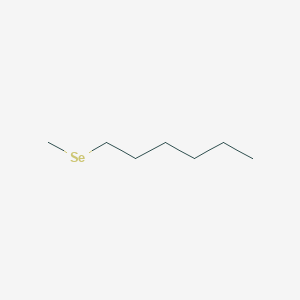
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
